Cas no 70780-84-6 (1-aminocyclobutane-1-carbonitrile)

1-Aminocyclobutane-1-carbonitrile is a cyclic organic compound featuring both an amino and a nitrile functional group attached to a cyclobutane ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of constrained peptidomimetics and bioactive molecules. The rigid cyclobutane scaffold enhances conformational stability, while the reactive nitrile and amino groups offer opportunities for further derivatization, such as cyclization or amidation reactions. Its compact ring system is valuable in medicinal chemistry for designing compounds with improved metabolic stability and target selectivity. The compound is typically handled under controlled conditions due to its reactivity, requiring appropriate storage and handling protocols.
1-aminocyclobutane-1-carbonitrile structure
70780-84-6 structure
Product Name:1-aminocyclobutane-1-carbonitrile
CAS No:70780-84-6
MF:C5H8N2
MW:96.1304206848145
MDL:MFCD09040659
CID:1026801
PubChem ID:11286483
Update Time:2025-11-02

1-aminocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Aminocyclobutanecarbonitrile
    • 1-Aminocyclobutane-1-carbonitrile
    • 1-amino-Cyclobutanecarbonitrile
    • RW3211
    • AM804260
    • FT-0770101
    • 1-aminocyclobutanecarbonitrile, AldrichCPR
    • F30101
    • 1-Aminocyclobutanecarbonitrile >80%
    • SB38402
    • SY035981
    • CS-0089764
    • EN300-31050
    • MFCD09040659
    • AB01000946-01
    • DTXSID50461142
    • AKOS000126845
    • 70780-84-6
    • DB-027121
    • 1-aminocyclobutane-1-carbonitrile
    • MDL: MFCD09040659
    • Inchi: 1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2
    • InChI Key: GVUPCWCOWHNOHV-UHFFFAOYSA-N
    • SMILES: NC1(C#N)CCC1

Computed Properties

  • Exact Mass: 96.06870
  • Monoisotopic Mass: 96.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81000
  • LogP: 1.09168

1-aminocyclobutane-1-carbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-aminocyclobutane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70780-84-6)1-aminocyclobutane-1-carbonitrile
Order Number:A1041007
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
Price ($):633.0
Email:sales@amadischem.com

Additional information on 1-aminocyclobutane-1-carbonitrile

Exploring the Versatility of 1-Aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) in Modern Chemistry

The chemical compound 1-aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) is a fascinating molecule that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique cyclobutane ring structure and functional groups, serves as a valuable building block for the development of novel materials and bioactive molecules. In this comprehensive overview, we delve into the properties, applications, and cutting-edge research surrounding this intriguing chemical entity.

At its core, 1-aminocyclobutane-1-carbonitrile features a four-membered carbon ring with both amine and nitrile functional groups attached to the same carbon atom. This distinctive arrangement contributes to its high reactivity and makes it particularly useful in various synthetic transformations. The strained nature of the cyclobutane ring, combined with the electron-withdrawing effect of the nitrile group, creates interesting electronic properties that researchers are actively exploring for drug discovery applications.

Recent advances in medicinal chemistry have highlighted the potential of 1-aminocyclobutane-1-carbonitrile derivatives as key intermediates in the synthesis of biologically active compounds. Pharmaceutical scientists are particularly interested in how the constrained geometry of the cyclobutane ring can influence the three-dimensional orientation of drug molecules, potentially leading to improved target selectivity and reduced side effects. This aligns perfectly with current industry trends toward developing more specific and safer therapeutic agents.

In the realm of material science, researchers are investigating the incorporation of 1-aminocyclobutane-1-carbonitrile into novel polymer systems. The compound's ability to participate in various polymerization reactions while introducing structural rigidity makes it attractive for creating advanced materials with tailored properties. These applications range from high-performance coatings to specialty adhesives, addressing growing market demands for sustainable materials with enhanced performance characteristics.

The synthesis and handling of 1-aminocyclobutane-1-carbonitrile require careful consideration of reaction conditions. Modern synthetic approaches often employ catalytic methods to construct the cyclobutane ring efficiently, reflecting the chemical industry's shift toward greener and more atom-economical processes. These developments are particularly relevant given the increasing focus on green chemistry principles and sustainable manufacturing practices.

Analytical characterization of 1-aminocyclobutane-1-carbonitrile typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The interpretation of these analytical data provides valuable insights into the compound's structure and purity, which are critical factors for researchers working with this material. Recent advancements in analytical instrumentation have significantly improved our ability to study such complex molecules in greater detail.

From a commercial perspective, the demand for 1-aminocyclobutane-1-carbonitrile has been steadily increasing, particularly from pharmaceutical and specialty chemical companies. Market analysts note that this growth correlates with the expanding research into small molecule therapeutics and the continuous development of novel synthetic methodologies. Suppliers are responding to this demand by optimizing production processes and ensuring consistent quality of this valuable chemical intermediate.

Safety considerations when working with 1-aminocyclobutane-1-carbonitrile follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and adequate ventilation are recommended during its use. These precautions align with the broader industry emphasis on laboratory safety standards and responsible chemical management practices.

Looking toward the future, research directions for 1-aminocyclobutane-1-carbonitrile include exploring its potential in asymmetric synthesis and investigating its biological activity profile. The compound's unique structure presents opportunities for creating chiral building blocks that could lead to new classes of optically active pharmaceuticals. Additionally, computational chemistry approaches are being employed to predict and optimize the properties of derivatives based on this molecular scaffold.

In conclusion, 1-aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) represents a versatile and valuable compound in contemporary chemical research and development. Its applications span from pharmaceutical intermediates to advanced materials, reflecting the ongoing innovation in these fields. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the importance of this and similar constrained ring systems is likely to grow even further in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:70780-84-6)1-aminocyclobutane-1-carbonitrile
A1041007
Purity:99%
Quantity:5g
Price ($):633.0
Email